

Oxandrolone: A Technical Guide to Chemical Properties and Stability in Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxandrolone

Cat. No.: B1677835

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxandrolone (17 β -hydroxy-17 α -methyl-2-oxa-5 α -androstan-3-one) is a synthetic, orally active anabolic-androgenic steroid.^[1] A derivative of dihydrotestosterone, its chemical structure is unique due to the replacement of a carbon atom with an oxygen atom at the C2 position in the A-ring.^[2] This modification significantly increases its anabolic activity while reducing its androgenic effects. A thorough understanding of its chemical properties and stability in solution is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring its safety and efficacy in clinical applications. This guide provides a comprehensive overview of the core physicochemical properties of **oxandrolone** and its stability profile under various conditions.

Core Chemical Properties

Oxandrolone is a white, odorless, crystalline solid.^[2] Its structure, characterized by a lactone group in the A-ring, dictates its chemical behavior and solubility.

Physicochemical Data

The key quantitative chemical and physical properties of **oxandrolone** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$C_{19}H_{30}O_3$	[2]
Molecular Weight	306.44 g/mol	[2]
Melting Point	235–238 °C	[3]
Appearance	White crystalline powder	
LogP (Octanol-Water)	4.2	
Optical Rotation	-23° at 25°C/D (in Chloroform)	
Solubility		
Water	Practically insoluble	
Chloroform	Freely soluble	
Acetone	Sparingly soluble	
Ethanol	Sparingly soluble	

Stability of Oxandrolone in Solution

The stability of **oxandrolone** in solution is a critical factor for formulation development and storage. Its degradation is primarily influenced by light, pH, and the composition of the vehicle.

Photostability

Oxandrolone is known to be sensitive to light. It is stable in air but has been observed to darken upon exposure to light.[\[4\]](#) Studies have shown that exposure to light can hasten the degradation of **oxandrolone** in solution.

- In a study of **oxandrolone** in a medium-chain triglyceride (MCT) oil formulation, the compound was stable for at least one month when stored at ambient conditions and protected from light.[\[4\]](#) However, when exposed to light, the formulation became unacceptable for use after 48 hours.[\[4\]](#)

pH and Hydrolytic Stability

The lactone group in the A-ring of **oxandrolone** is susceptible to hydrolysis, particularly under basic or acidic conditions.

- One study investigated the susceptibility of **oxandrolone** to hydrolysis under various pH conditions.[\[5\]](#)
- The primary degradation pathway through hydrolysis involves the opening of the lactone ring to form a delta-hydroxy acid.[\[5\]](#)

While detailed kinetic data across a wide pH range is not readily available in the literature, the inherent chemical structure suggests that maintaining a neutral pH is crucial for maximizing the stability of **oxandrolone** in aqueous solutions.

Stability in Pharmaceutical Formulations

The choice of vehicle and excipients plays a significant role in the stability of extemporaneously prepared **oxandrolone** suspensions.

- Oral Suspensions: A study on extemporaneously prepared oral suspensions of **oxandrolone** (1 mg/mL) using a 1:1 mixture of Ora-Plus and either Ora-Sweet or Ora-Sweet SF found the formulations to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25 °C).[\[3\]](#)[\[6\]](#) At least 98% of the initial **oxandrolone** concentration remained at the end of the study period, with no significant changes in color, odor, or pH.[\[3\]](#)[\[6\]](#)
- Oil-Based Formulations: **Oxandrolone** formulated in medium-chain triglyceride (MCT) oil is stable for at least one month when stored at room temperature in amber vials, protected from light.[\[4\]](#) This suggests that lipid-based vehicles may offer improved solubility and stability for this lipophilic compound.[\[4\]](#)

Summary of Stability Studies

Formulation /Vehicle	Concentration	Storage Conditions	Duration	Remaining Concentration	References
Oral Suspension (Ora-Plus & Ora-Sweet/SF)	1 mg/mL	Room Temp (23-25°C), Amber Plastic Bottle	90 days	≥ 98%	[3][6]
Medium-Chain Triglyceride (MCT) Oil	Not specified	Room Temp, Amber Glass/Plastic Vials (Dark)	30 days	Within ±13% of initial	[4]
Medium-Chain Triglyceride (MCT) Oil	Not specified	Room Temp, Exposed to Light	48 hours	Unacceptable for use	[4]

Experimental Protocols

The following sections detail generalized methodologies for assessing the stability of **oxandrolone**, based on cited literature and standard pharmaceutical practices for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify **oxandrolone** from its degradation products.

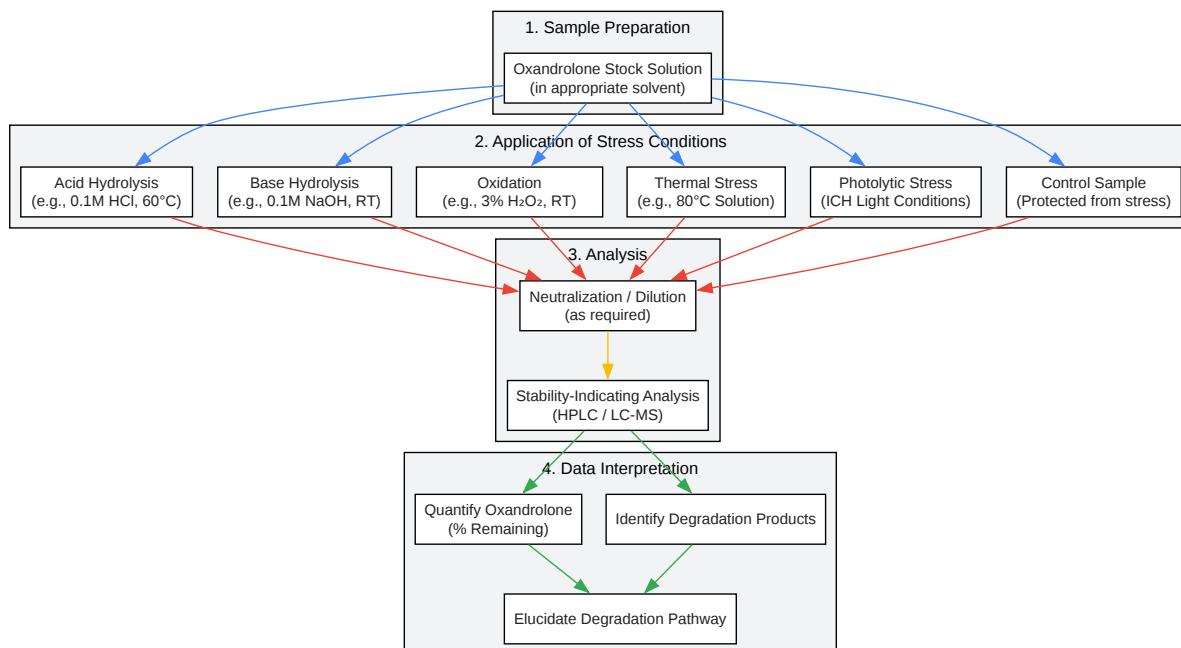
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.

- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of **oxandrolone**.
- Sample Preparation: Samples from the stability study are diluted with the mobile phase to an expected concentration (e.g., 200 µg/mL).[3]
- Analysis: A small volume (e.g., 5-20 µL) is injected into the HPLC system. The peak area of **oxandrolone** is monitored over time and compared to the initial time point to determine the percentage of drug remaining. The appearance of new peaks indicates degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. This is crucial for developing a truly stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20%. [9]

- Acid Hydrolysis:
 - Dissolve **oxandrolone** in a solution of 0.1 M HCl.
 - Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
 - Neutralize the solution before analysis.
- Base Hydrolysis:
 - Dissolve **oxandrolone** in a solution of 0.1 M NaOH.
 - Incubate at room or elevated temperature for a specified period.
 - Neutralize the solution before analysis. This condition is expected to cause rapid hydrolysis of the lactone ring.
- Oxidative Degradation:


- Dissolve **oxandrolone** in a solution of 3-30% hydrogen peroxide (H₂O₂).
- Keep at room temperature for a specified period.
- Thermal Degradation:
 - Expose solid **oxandrolone** powder to dry heat (e.g., 80-100°C) for an extended period.
 - Also, heat a solution of **oxandrolone** to assess degradation in the solution state.
- Photolytic Degradation:
 - Expose a solution of **oxandrolone** to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m² as per ICH guidelines.[8]
 - A control sample should be wrapped in aluminum foil to protect it from light.

Samples from each stress condition are then analyzed using the validated stability-indicating HPLC or LC-MS/MS method to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a forced degradation study of **oxandrolone**.

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study of **oxandrolone**.

Conclusion

Oxandrolone is a relatively stable compound in solid form and when formulated appropriately in solution. The primary degradation pathways are photodegradation and hydrolysis of the lactone ring, which is sensitive to pH. For liquid formulations, protection from light using amber

containers is mandatory, and the use of non-aqueous, lipid-based vehicles or carefully buffered aqueous systems can enhance stability. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess the stability of **oxandrolone**, ensuring the development of safe, effective, and stable pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast and Sensitive Screening of Oxandrolone and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC—MS/MS with On-Line SPE Sample Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxandrolone | C19H30O3 | CID 5878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of extemporaneously prepared oxandrolone oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Oxandrolone in Medium-Chain Triglyceride Oil and Pharmacokinetics Following Buccal Administration of the Extemporaneous Formulation in Neonates and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on anabolic steroids. II--Gas chromatographic/mass spectrometric characterization of oxandrolone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- To cite this document: BenchChem. [Oxandrolone: A Technical Guide to Chemical Properties and Stability in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677835#oxandrolone-chemical-properties-and-stability-in-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com